Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate
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Overview
Description
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is an organic compound with the molecular formula C16H26O4. It is a diester derivative of hexanedioic acid, featuring two prop-2-en-1-yl groups attached to the 2 and 5 positions of the hexanedioate backbone. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is generally synthesized through organic synthesis methods. One common route involves the esterification of hexanedioic acid with prop-2-en-1-yl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The prop-2-en-1-yl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl hexanedioate.
Reduction: Formation of diethyl 2,5-di(prop-2-en-1-yl)hexanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2,5-di(prop-2-en-1-yl)hexanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The prop-2-en-1-yl groups can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: This compound has a similar structure but features prop-2-yn-1-yl groups instead of prop-2-en-1-yl groups.
Diethyl diallylmalonate: This compound has two allyl groups attached to the malonate backbone.
Uniqueness
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is unique due to its specific substitution pattern and the presence of prop-2-en-1-yl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
6337-30-0 |
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Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
diethyl 2,5-bis(prop-2-enyl)hexanedioate |
InChI |
InChI=1S/C16H26O4/c1-5-9-13(15(17)19-7-3)11-12-14(10-6-2)16(18)20-8-4/h5-6,13-14H,1-2,7-12H2,3-4H3 |
InChI Key |
GGVIOPNXWBYKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(CC=C)C(=O)OCC)CC=C |
Origin of Product |
United States |
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